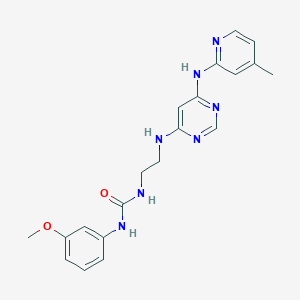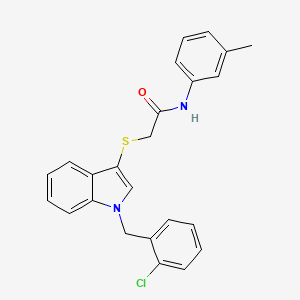
2-(2-Ethoxy-2-oxoethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Ethoxy-2-oxoethoxy)benzoic acid” is an organic compound . It is a carboxylic acid derived from benzoic acid . It is used as a component in some dental cements .
Molecular Structure Analysis
The IUPAC name for “2-(2-Ethoxy-2-oxoethoxy)benzoic acid” is 2-(2-ethoxy-2-oxoethoxy)benzoic acid . The InChI code is 1S/C11H12O5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) . The compound has a molecular weight of 224.21 .Physical And Chemical Properties Analysis
“2-(2-Ethoxy-2-oxoethoxy)benzoic acid” is a powder . It has a molecular weight of 224.21 .Applications De Recherche Scientifique
Syntheses and Structures of Synthetic Carboxylic Ionophores
2-(2-Ethoxy-2-oxoethoxy)benzoic acid derivatives have been studied for their ionophore properties. These compounds have shown high selectivity for potassium ions over sodium ions. The structural analysis revealed that these ionophores form pseudo-cycles through hydrogen bonding, enabling them to form lipophilic complexes with cations. This study indicates potential applications in ion transport and selective ion binding (Chikaraishi-Kasuga et al., 1997).
Conformation Studies
The conformation of the 2-ethoxy-2-oxoethoxy side chain has been studied in various compounds, revealing insights into intramolecular hydrogen bonding and molecular arrangements. Such studies can inform the design of new molecules with specific structural and functional properties (Bouzian et al., 2018).
Formation of Nickel and Copper Complexes
Compounds containing 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids have been shown to act as ligands forming complexes with nickel and copper ions. These findings have implications for the development of new materials in catalysis and material science (Kudyakova et al., 2009).
Supramolecular Liquid-Crystalline Networks
The self-assembly of multifunctional hydrogen-bonding molecules, including derivatives of 2-(2-ethoxy-2-oxoethoxy)benzoic acid, leads to the formation of supramolecular liquid-crystalline networks. These networks exhibit unique properties like smectic and nematic phases, relevant for materials science and nanotechnology (Kihara et al., 1996).
Biodegradation of Poly(ether-ester) Azo Polymers
Studies on the biodegradation of poly(ether-ester) azo polymers containing 2-(2-ethoxy-2-oxoethoxy)benzoic acid derivatives have demonstrated their potential as colon-specific drug release materials. This research contributes to the field of targeted drug delivery and pharmaceutical sciences (Samyn et al., 1995).
Transport Behavior of Ions
Research on 2-[[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methyl]benzoic acid has provided insights into the transport behavior of alkali metal ions. This knowledge is crucial for developing new materials for ion separation and membrane technology (Yamaguchi et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers There are several papers related to “2-(2-Ethoxy-2-oxoethoxy)benzoic acid”. One paper discusses the use of 2-Ethoxybenzoic acid in thermally induced solvent-free reactions . Another paper discusses the structure of a similar compound, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid .
Propriétés
IUPAC Name |
2-(2-ethoxy-2-oxoethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDPPXQRJVSKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxy-2-oxoethoxy)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2574180.png)


![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)



![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2574189.png)
![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)

